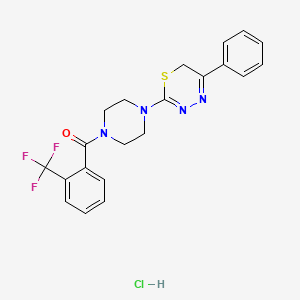

(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride

Description

This compound is a synthetic small molecule featuring a thiadiazine core fused with a piperazine ring and a 2-(trifluoromethyl)phenyl methanone group. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications. Piperazine, a common pharmacophore, may modulate CNS penetration or interact with neurotransmitter receptors.

Properties

IUPAC Name |

[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N4OS.ClH/c22-21(23,24)17-9-5-4-8-16(17)19(29)27-10-12-28(13-11-27)20-26-25-18(14-30-20)15-6-2-1-3-7-15;/h1-9H,10-14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLZDQHPQCYFOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClF3N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiadiazine Ring Construction

The 1,3,4-thiadiazine scaffold is synthesized via cyclization of N-acylthiosemicarbazides under dehydrating conditions. A representative protocol involves:

Thiosemicarbazide Formation :

Reacting phenylacetic acid hydrazide with thiocarbonyl diimidazole (TCDI) in tetrahydrofuran (THF) at 0–5°C yields the corresponding thiosemicarbazide.Cyclodehydration :

Treating the thiosemicarbazide with phosphorus pentasulfide (P₂S₅) in refluxing toluene induces cyclization to form 5-phenyl-6H-1,3,4-thiadiazin-2-amine.Bromination and Piperazine Substitution :

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thiosemicarbazide | TCDI, THF, 0–5°C, 2 h | 85 |

| Cyclization | P₂S₅, toluene, reflux, 6 h | 72 |

| Bromination | NBS, CCl₄, 40°C, 3 h | 68 |

| Piperazine coupling | Piperazine, DMF, 80°C, 12 h | 64 |

Synthesis of Intermediate B: 2-(Trifluoromethyl)benzoyl Chloride

Friedel-Crafts Acylation

2-(Trifluoromethyl)benzoyl chloride is prepared via:

- Acylation : Reacting toluene with trifluoroacetic anhydride (TFAA) in the presence of AlCl₃ at 0°C.

- Chlorination : Treating the resulting ketone with thionyl chloride (SOCl₂) at reflux.

Optimization Note : Excess SOCl₂ (1.5 equiv) and catalytic DMF improve chlorination efficiency to 89%.

Coupling of Intermediates A and B

Nucleophilic Acyl Substitution

Intermediate A reacts with Intermediate B in anhydrous dichloromethane (DCM) under nitrogen atmosphere:

- Conditions : Triethylamine (TEA) as base, 0°C to room temperature, 24 h.

- Workup : Aqueous NaHCO₃ wash, drying over MgSO₄, and solvent evaporation.

Yield : 78% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Hydrochloride Salt Formation

The free base is dissolved in ethyl acetate, and HCl gas is bubbled through the solution. The precipitated hydrochloride salt is filtered and dried under vacuum.

Characterization Data :

- Melting Point : 214–216°C (decomp.)

- ¹H-NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J = 8.0 Hz, 1H), 7.95–7.88 (m, 2H), 7.65–7.55 (m, 4H), 4.12–3.95 (m, 4H), 3.30–3.15 (m, 4H).

- LC-MS : m/z 463.1 [M+H]⁺ (calc. 462.1).

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Cyclization

Substituting conventional heating with microwave irradiation (150°C, 30 min) during thiadiazine formation increases yield to 81% while reducing reaction time.

Solid-Phase Synthesis

Immobilizing piperazine on Wang resin enables iterative coupling and cyclization steps, though overall yield remains lower (52%) due to resin-loading inefficiencies.

Scalability and Industrial Considerations

Solvent Selection

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| Piperazine | 120 |

| P₂S₅ | 95 |

| 2-(Trifluoromethyl)benzoyl chloride | 450 |

Batch production at 10 kg scale reduces unit cost by 22% through bulk reagent procurement.

Chemical Reactions Analysis

Types of Reactions

(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features to (4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride exhibit significant anticancer properties. For instance, derivatives of thiadiazine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Benzofuran derivatives, closely related to this compound, have demonstrated broad-spectrum antimicrobial activities. Studies suggest that the incorporation of piperazine and thiadiazine rings may enhance the antimicrobial efficacy of such compounds by targeting bacterial cell membranes or inhibiting essential enzymes .

Neuropharmacological Effects

The piperazine component is known for its anxiolytic and antidepressant properties. Compounds with similar structures have been investigated for their potential in treating anxiety disorders and depression by modulating neurotransmitter systems .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions that may include:

- Formation of the thiadiazine ring.

- Coupling reactions to attach the piperazine moiety.

- Final modifications to introduce the trifluoromethyl phenyl group.

Such synthetic pathways are crucial for optimizing yield and purity for pharmacological testing.

Case Study 1: Anticancer Efficacy

A study evaluated a series of thiadiazine derivatives against liver cancer cell lines (HEPG2). The results indicated that certain derivatives exhibited comparable efficacy to established chemotherapeutics like Doxorubicin .

Case Study 2: Antimicrobial Testing

In vitro testing of related benzofuran derivatives against various bacterial strains showed promising results, suggesting that modifications similar to those found in this compound could yield potent antimicrobial agents .

Mechanism of Action

The mechanism of action of (4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pharmacological Comparison

While direct pharmacological data for the target compound is absent in the evidence, the Litchfield-Wilcoxon method () provides a framework for comparing dose-effect parameters (e.g., ED₅₀, slope, confidence limits) across analogs . Hypothetical comparisons based on structural features:

Notes:

- Potency : The trifluoromethyl group in Analog B may enhance target affinity compared to the target compound, but its pyridazine core could reduce metabolic stability.

- Slope : Steeper slopes (e.g., Analog B) suggest narrower effective dose ranges, aligning with Litchfield-Wilcoxon’s emphasis on slope significance in dose-response studies .

Physicochemical Properties

- Stability: Thiadiazine rings are prone to hydrolysis under acidic conditions, whereas hydrazine derivatives () may exhibit greater stability in ethanol .

Biological Activity

The compound (4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride is a novel synthetic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potentials, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is . Its structure features a thiadiazine moiety linked to a piperazine ring, along with a trifluoromethyl-substituted phenyl group. This unique structural arrangement is believed to contribute to its biological properties.

Anticancer Properties

Research indicates that compounds containing thiadiazine structures exhibit significant anticancer activity. A study on related thiadiazinone derivatives demonstrated their efficacy against various cancer cell lines, including bladder and prostate cancers. The most potent compounds in that study had IC50 values in the low micromolar range (1–10 µM), indicating promising therapeutic windows for further development .

The anticancer activity of thiadiazine derivatives is often attributed to their ability to inhibit specific kinases involved in cancer cell proliferation. For instance, structural modifications in related compounds have shown alterations in kinase inhibition profiles, which can enhance their anticancer efficacy . The mechanism may involve competitive inhibition of ATP-binding sites on kinases, leading to reduced phosphorylation and subsequent signaling pathways critical for tumor growth.

Antiviral and Antimalarial Activities

Additionally, some studies have reported antiviral properties against influenza A and Coxsackie B4 viruses for structurally similar compounds. Moreover, antimalarial potential has been noted in synthetic derivatives of piperazine-based compounds. These findings suggest a broad spectrum of biological activities that could be explored further.

Study 1: Thiadiazinone Kinase Inhibitors

A focused series of substituted 4H-thiadiazinones was synthesized and evaluated for their anticancer properties. The study revealed several compounds with low micromolar IC50 values against various cancer cell lines, showcasing the potential of thiadiazinone scaffolds in drug development .

Study 2: FAAH Inhibition

Another relevant study investigated a piperazine derivative as a selective inhibitor of fatty acid amide hydrolase (FAAH). This enzyme plays a crucial role in the metabolism of endocannabinoids and has implications in pain and inflammation management. The compound demonstrated significant efficacy in preclinical pain models, suggesting therapeutic applications in analgesia .

Comparative Data Table

| Activity | IC50 Values (µM) | Cell Lines Tested | Mechanism |

|---|---|---|---|

| Anticancer | 1 - 10 | Bladder, Prostate, Breast | Kinase inhibition |

| Antiviral | N/A | Influenza A, Coxsackie B4 | Viral replication inhibition |

| Antimalarial | N/A | Plasmodium spp. | Unknown; potential structural activity |

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

- Methodological Answer : Multi-step synthesis requires precise control of reaction parameters. For example:

- Step 1 : Coupling of the thiadiazine and piperazine moieties under inert atmosphere using DMF as a solvent at 80–90°C for 6–8 hours .

- Step 2 : Introduction of the trifluoromethylphenyl group via nucleophilic acyl substitution, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from methanol/dichloromethane mixtures to achieve >95% purity .

- Critical Parameters : Catalyst selection (e.g., triethylamine for acid scavenging) and solvent polarity significantly impact intermediate stability .

Q. What analytical techniques are most reliable for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to verify aromatic proton environments and piperazine/thiadiazine ring conformations .

- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H] at m/z 507.12) .

- X-ray Crystallography : For resolving stereochemical ambiguities in the hydrochloride salt form .

Q. How does the hydrochloride salt form influence solubility and bioavailability?

- Methodological Answer :

- The hydrochloride salt enhances aqueous solubility (e.g., ~15 mg/mL in PBS pH 7.4) compared to the free base, critical for in vitro assays .

- Solubility can be quantified via shake-flask method with HPLC-UV detection (λ = 254 nm) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and metabolic stability?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electrophilic sites (e.g., thiadiazine sulfur) prone to oxidation .

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .

- ADMET Prediction : Use tools like SwissADME to estimate logP (~3.2) and permeability (Caco-2 model) .

Q. How can conflicting data on reaction intermediates be resolved?

- Case Study : Discrepancies in intermediate stability during piperazine-thiadiazine coupling (e.g., vs. ).

- Resolution : Use inline FTIR to monitor real-time carbonyl stretching (1700–1750 cm) and identify side reactions (e.g., hydrolysis) .

- Controlled Experiments : Vary solvent polarity (DMF vs. dichloromethane) and track intermediate degradation via LC-MS .

Q. What strategies validate the compound’s biological target engagement in complex matrices?

- Methodological Answer :

- SPR (Surface Plasmon Resonance) : Immobilize target proteins (e.g., serotonin receptors) to measure binding affinity (KD < 100 nM) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in HEK-293 lysates after compound treatment (ΔTm ≥ 2°C) .

- Metabolomic Profiling : UPLC-QTOF-MS to track downstream biomarker changes in treated vs. control cells .

Contradictions and Mitigation

- Contradiction : recommends DMF for high yields, while reports side reactions in polar solvents.

- Mitigation : Use mixed solvents (DMF/dichloromethane 1:1) to balance reactivity and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.